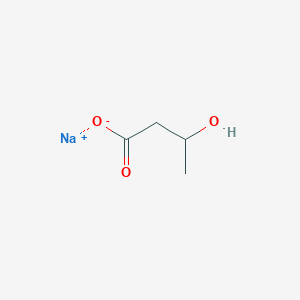

Sodium 3-hydroxybutyrate

Beschreibung

Sodium 3-hydroxybutyrate (Na-3HB) is the sodium salt of 3-hydroxybutyric acid, a ketone body produced endogenously during fatty acid metabolism. It is a white, crystalline solid with a purity of ≥98% (industrial grade) and is stored at 2–8°C under argon to maintain stability . Na-3HB is widely used in biochemical research, including studies on fibroblast growth factor 21 (FGF21) regulation in liver fatty acid β-oxidation and as a precursor for synthesizing biodegradable poly(3-hydroxybutyrate) (PHB) . Its applications span biomedical, industrial, and environmental sectors due to its role in energy metabolism and polymer production.

Eigenschaften

IUPAC Name |

sodium;3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPUSGBJDWCHKC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201044130 | |

| Record name | 3-Hydroxybutanoic acid sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201044130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150-83-4, 306-31-0 | |

| Record name | Butyric acid, 3-hydroxy-, monosodium salt, (+/-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium DL-beta-hydroxybutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxybutanoic acid sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201044130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3-hydroxybutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 3-HYDROXYBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19AN4ZH292 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of sodium 3-hydroxybutyrate typically involves the reaction of 3-hydroxybutyric acid with sodium hydroxide. The process can be summarized as follows:

- Dissolve ethyl 3-hydroxybutyrate in a mixed solvent of an organic solvent and water.

- Control the stirring temperature between 5-25°C and the stirring rate at 300-500 rpm.

- Add 1.05 equivalents of sodium hydroxide solid in portions.

- After the addition, continue the reaction at 5-25°C for 1-5 hours.

- Heat the reaction system to 50-80°C, then slowly reduce the temperature.

- Once the temperature is reduced to 0-25°C, continue stirring for 20-50 minutes.

- Filter, wash, and dry the product to obtain this compound .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The crystallinity of the product is often greater than 90%, with characteristic diffraction peaks observed in X-ray patterns .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium 3-hydroxybutyrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to acetoacetate.

Reduction: It can be reduced to butyrate.

Substitution: It can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used under mild conditions.

Major Products:

Oxidation: Acetoacetate.

Reduction: Butyrate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Metabolic Disorders

Sodium 3-hydroxybutyrate is particularly relevant in the treatment of metabolic disorders such as Multiple Acyl-CoA Dehydrogenase Deficiency (MADD). MADD is a severe genetic condition that leads to energy metabolism issues, often resulting in acute metabolic crises.

- Case Study: MADD Treatment

| Patient | Initial Condition | Treatment (mg/kg/day) | Outcome |

|---|---|---|---|

| 1 | Severe MADD | 2600 | Improved clinical parameters |

| 2 | Severe MADD | 2600 | Improved clinical parameters |

| 3 | Severe MADD | 2600 | Improved clinical parameters |

| 4 | Severe MADD | 2600 | Improved clinical parameters |

Neurological Applications

This compound has been investigated for its neuroprotective effects and potential benefits in various neurological conditions.

- Case Study: Epilepsy and Neurodegenerative Diseases

- Research indicates that sodium DL-3-hydroxybutyrate can replace glucose as a primary energy source in the brain, particularly during prolonged fasting or in patients with neurological disorders. It has shown promise in treating epilepsy, multiple sclerosis, and neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

| Condition | Mechanism of Action | Clinical Findings |

|---|---|---|

| Epilepsy | Provides alternative energy source | Reduction in seizure frequency |

| Alzheimer's Disease | Neuroprotective effects | Slowed cognitive decline |

| Parkinson's Disease | Enhances mitochondrial function | Improved motor function |

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory properties, making it a candidate for inflammatory bowel disease (IBD) and colorectal cancer (CRC) prevention.

- Case Study: Colitis and CRC

| Condition | Model Used | Key Findings |

|---|---|---|

| Colitis | DSS-induced mouse model | Reduced inflammation markers |

| CRC | Azoxymethane-DSS model | Decreased tumor incidence |

Dietary Supplementation

This compound is also being explored as a dietary supplement for weight management and metabolic health.

Wirkmechanismus

Sodium 3-hydroxybutyrate exerts its effects through several mechanisms:

Energy Production: It is converted to acetoacetate and then to acetyl-CoA, which enters the citric acid cycle to produce energy.

Regulation of Gene Expression: It inhibits histone deacetylases, leading to changes in gene expression.

Signaling Molecule: It acts as a signaling molecule influencing various metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Sodium 3-HB with Derivatives

Key Insights :

- Sodium 3-HB’s water solubility makes it ideal for in vitro metabolic studies, while esters like M-3-HB are better suited for cellular uptake experiments .

- Ethyl derivatives are utilized in analytical chemistry due to their volatility and compatibility with gas chromatography .

Polyhydroxyalkanoate (PHA) Copolymers

Table 2: Comparison of PHB and Copolymers

Key Insights :

- Copolymers like PHB-b-PHHx exhibit improved flexibility compared to homopolymer PHB, expanding their use in biomedical devices .

- The European Food Safety Authority (EFSA) has evaluated PHB-co-3-hydroxyhexanoate for food-contact materials, emphasizing its safety profile .

Metabolic Analogs: Ketone Bodies

Table 3: Ketone Body Comparison

Key Insights :

- Sodium 3-HB is elevated in major depressive disorder (MDD) patients, suggesting its role as a biomarker for altered energy metabolism .

- Unlike acetoacetate, 3-HB is preferentially utilized by gut microbiota, supporting colonic health during ketosis .

Analytical Considerations

Enzymatic assays for 3-HB measurement in plasma may cross-react with structural analogs like 3-hydroxyisobutyrate, leading to overestimation. Gas-liquid chromatography-mass spectrometry (GC-MS) offers higher specificity, with a reported accuracy of >95% in diabetic patients .

Biologische Aktivität

Sodium 3-hydroxybutyrate (3-HB) is a ketone body that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its mechanisms of action, therapeutic uses, and relevant case studies, supported by data tables and research findings.

This compound exerts its biological effects through several mechanisms:

- Histone Deacetylase Inhibition : 3-HB has been identified as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. By inhibiting HDACs, 3-HB promotes histone acetylation, leading to increased transcription of genes involved in oxidative stress resistance, such as FOXO3A and metallothionein 2 (MT2) . This effect has been linked to improved cellular responses during stress conditions.

- Antioxidant Properties : 3-HB acts as a direct antioxidant, scavenging hydroxyl radicals and inhibiting mitochondrial reactive oxygen species (ROS) production. This activity contributes to maintaining cellular redox homeostasis and protecting cells from oxidative damage .

- Receptor Modulation : 3-HB functions as a ligand for hydroxycarboxylic acid receptor 2 (HCAR2) and free fatty acid receptor 3 (FFAR3). Activation of HCAR2 reduces lipolysis in adipocytes, while FFAR3 influences glucose homeostasis and inflammation regulation . These interactions highlight the compound's role in metabolic regulation.

Therapeutic Applications

This compound has shown promise in various therapeutic contexts:

- Metabolic Disorders : In patients with multiple acyl-CoA dehydrogenase deficiency (MADD), administration of this compound at physiologic doses has resulted in improved clinical outcomes, including enhanced cardiac function and metabolic stability . A case study reported significant improvements in biomarkers following treatment with doses around 2600 mg/kg per day.

- Neurological Protection : Research indicates that this compound may reduce cerebral injury biomarkers after cardiac arrest. Experimental studies have demonstrated that it can mitigate neuronal damage and improve survival rates in animal models .

- Adjunct Therapy : In pediatric cases involving metabolic disorders, this compound has been used as an adjunct therapy to prevent cerebral dysfunction. A case involving two siblings showed that treatment with sodium DL-3-hydroxybutyrate led to favorable developmental outcomes and reduced metabolic complications .

Case Study Table

Research Findings

Recent studies have highlighted the multifaceted roles of this compound:

- Apoptosis Reduction : In vitro studies indicate that this compound significantly decreases apoptosis in glial cells, suggesting protective effects on neural tissues .

- Calcium Homeostasis : The compound has been shown to elevate cytosolic calcium concentrations, which may play a role in cellular signaling pathways related to survival and function .

Q & A

Q. Q1. What are the standard analytical techniques for quantifying Sodium 3-hydroxybutyrate in microbial fermentation studies?

To quantify this compound in fermentation broths, high-performance liquid chromatography (HPLC) with refractive index detection or gas chromatography-mass spectrometry (GC-MS) are widely used. For microbial systems like Burkholderia cepacia, HPLC is preferred due to its ability to separate polar metabolites without derivatization. Calibration curves using purified standards are critical, and internal standards (e.g., deuterated analogs) improve reproducibility .

Q. Q2. How do sodium salts like Na₃C₆H₅O₇ influence 3-hydroxybutyrate production efficiency compared to NaCl?

Sodium citrate (Na₃C₆H₅O₇) enhances 3-hydroxybutyrate synthesis by acting as a metabolic precursor and pH buffer. At 16 mM, it increases concentration and yield by ~48% in Burkholderia cepacia cultures, whereas NaCl inhibits fermentation due to osmotic stress. Experimental optimization should include gradient concentrations (e.g., 0–20 mM) and comparative growth curves under controlled nitrogen sources .

Q. Q3. What safety protocols are essential when handling this compound in laboratory settings?

Refer to OSHA HCS guidelines: use PPE (gloves, goggles), avoid inhalation, and ensure proper ventilation. For spills, neutralize with inert absorbents and dispose as hazardous waste. Stability tests under varying temperatures (4°C–25°C) are recommended, as decomposition products may include reactive ketone bodies .

Advanced Research Questions

Q. Q4. How can metabolic engineering of Escherichia coli improve (R)-3-hydroxybutyrate enantiomeric purity for biomedical applications?

Introducing heterologous genes (e.g., phaA, phaB from Ralstonia eutropha) into E. coli enables stereospecific production. Optimize plasmid copy numbers and promoter strength (e.g., T7 or araBAD) to balance pathway flux. Use chiral HPLC or circular dichroism to verify enantiopurity (>99% (R)-isomer) and assess cytotoxicity in mammalian cell lines .

Q. Q5. What statistical methods resolve contradictions in 3-hydroxybutyrate’s role as a protective metabolite in aortic dissection?

Mendelian randomization (MR) with genome-wide association study (GWAS) data can infer causality. For example, bidirectional MR analysis of Type 1/2 diabetes and aortic dissection risk revealed 3-hydroxybutyrate’s non-mediating role. Use inverse-variance weighting and sensitivity analyses (e.g., MR-Egger) to address pleiotropy .

Q. Q6. How do copolymer ratios (e.g., P(3HB-co-4HB)) affect enzymatic degradation rates in tissue engineering scaffolds?

Vary 4-hydroxybutyrate (4HB) monomer content (5–20 mol%) during biosynthesis. Assess degradation via lipase (e.g., Pseudomonas sp.) activity at 37°C in PBS. Monitor mass loss and molecular weight reduction using gel permeation chromatography. Higher 4HB content accelerates hydrolysis due to reduced crystallinity .

Methodological Challenges

Q. Q7. How to design experiments isolating 3-hydroxybutyrate dehydrogenase activity in complex cellular extracts?

Use differential centrifugation to obtain mitochondrial fractions. Couple enzyme assays with NADH oxidation monitored at 340 nm. Inhibitors like iodoacetamide (1 mM) block competing dehydrogenases. Validate specificity via CRISPR-KO cell lines or siRNA knockdown .

Q. Q8. What experimental controls are critical when studying 3-hydroxybutyrate’s epigenetic effects in in vitro models?

Include sodium butyrate (a known HDAC inhibitor) as a positive control and sodium chloride as an osmotic control. Use RNA-seq or ChIP-seq to profile histone acetylation at target loci (e.g., BDNF). Normalize data to cell viability assays (e.g., MTT) to exclude cytotoxicity confounders .

Data Interpretation

Q. Q9. How to reconcile discrepancies in 3-hydroxybutyrate’s efficacy across in vivo vs. in vitro neurodegeneration models?

Account for blood-brain barrier permeability and metabolite half-life differences. In mice, administer 500 mg/kg intraperitoneally and measure brain concentrations via microdialysis. For in vitro neurons, use physiologically relevant concentrations (1–5 mM) and confirm ketone transporter (MCT1) expression .

Q. Q10. What metrics validate the scalability of this compound production in bioreactors?

Calculate space-time yield (g/L/h), substrate conversion efficiency (mol%), and downstream purification costs. Compare fed-batch vs. continuous fermentation: Cupriavidus necator achieves 80 g/L in fed-batch with nutrient limitation, but continuous systems require precise dissolved oxygen control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.